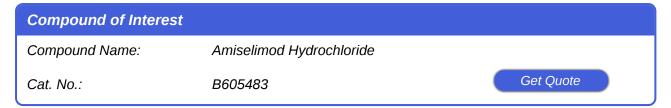


## Application Notes and Protocols for Amiselimod Hydrochloride Experiments

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Amiselimod Hydrochloride (MT-1303) is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] It is a prodrug that is converted in vivo by sphingosine kinases to its active phosphate metabolite, (S)-amiselimod phosphate (amiselimod-P).[2][3] Amiselimod-P acts as a potent agonist at the S1P1 receptor, functioning as a functional antagonist by inducing the internalization and degradation of S1P1 on lymphocytes. This process prevents the egress of lymphocytes from secondary lymphoid organs, leading to a reduction in circulating lymphocytes.[2][4] This mechanism of action makes Amiselimod a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[5][6]

These application notes provide detailed protocols for the preparation of cell cultures for experiments involving **Amiselimod Hydrochloride**, focusing on its characterization and functional assessment in vitro.

## **Data Presentation**

## Table 1: Agonist Activity of Amiselimod-P at Human S1P Receptors



| Compound     | S1P <sub>1</sub> (EC <sub>50</sub> , pM) | S1P <sub>2</sub> (EC <sub>50</sub> ) | S1P3 (EC50)          | S1P4 (EC50,<br>nM) | S1P <sub>5</sub> (EC <sub>50</sub> ,<br>nM) |
|--------------|--|--------------------------------------|----------------------|--------------------|---|
| Amiselimod-P | 75                                       | No distinct activity                 | No distinct activity | 3.8                | 0.41  |
| S1P          | 130                                      | 4,100                                | 180                  | 1,100              | 1,200                                       |
| Fingolimod-P | 90                                       | No distinct activity                 | 1,100                | 7.6                | 0.81  |

Data extracted from an intracellular Ca<sup>2+</sup> mobilization assay.[2]

Table 2: Effect of Amiselimod on Peripheral Blood

<u>Lymphocyte Counts in Healthy Subjects (21-Day Dosing)</u>

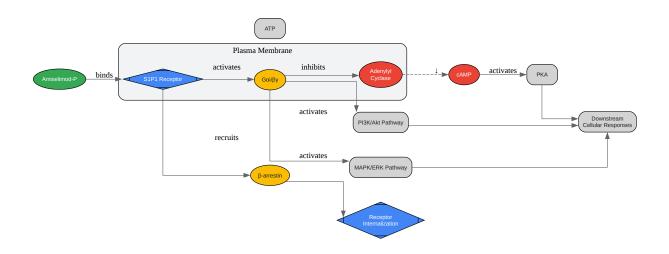
| Amiselimod Dose | Mean Lymphocyte Count Reduction from Baseline |  |  |
|-----------------|---|--|--|
| 0.5 mg          | ~60%  |  |  |
| 0.75 mg         | ~60%  |  |  |

Trough lymphocyte counts on day 21.[2]

## **Signaling Pathway**

The binding of the active metabolite, Amiselimod-P, to the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily initiates signaling through the G $\alpha$ i subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the activation of the S1P1 receptor can lead to the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. A key consequence of agonist binding to the S1P1 receptor on lymphocytes is the recruitment of  $\beta$ -arrestin, which leads to receptor internalization and subsequent degradation, preventing the lymphocytes from responding to the S1P gradient and egressing from lymph nodes.[7][8]





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Caption: S1P1 Receptor Signaling Pathway.

# Experimental Protocols Protocol 1: In Vitro Phosphorylation of Amiselimod

This protocol describes the conversion of the prodrug Amiselimod to its active metabolite, Amiselimod-P, in a cell-based assay.

#### Materials:

HEK293 cells or primary Human Cardiac Myocytes (HCMs)



- Cell culture medium (e.g., DMEM for HEK293, Cardiac Myocyte Medium for HCMs)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Amiselimod Hydrochloride
- 48-well cell culture plates
- LC-MS/MS system for analysis

- · Cell Seeding:
  - Culture HEK293 cells or HCMs to 80-90% confluency.
  - Plate the cells in 48-well culture plates at an appropriate density and allow them to adhere overnight.
- Amiselimod Treatment:
  - Prepare a stock solution of **Amiselimod Hydrochloride** in a suitable solvent (e.g., DMSO).
  - Dilute the stock solution in culture medium to a final concentration of 100 nM.
  - Remove the existing medium from the cells and add the medium containing Amiselimod.
- Incubation and Sample Collection:
  - Incubate the cells for various time points (e.g., 3, 6, 12 hours).
  - At each time point, collect the supernatant from the wells.
- Analysis:



 Analyze the concentration of Amiselimod-P in the collected supernatants using a validated LC-MS/MS method.

## Protocol 2: S1P1 Receptor Activation Assay (cAMP Measurement)

This protocol outlines the procedure to determine the agonist activity of Amiselimod-P at the S1P1 receptor by measuring changes in intracellular cAMP levels in a recombinant cell line.

#### Materials:

- CHO-K1 cells stably expressing the human S1P1 receptor (CHO-S1P1)
- Cell culture medium (e.g., Ham's F-12 with 10% FBS, Penicillin-Streptomycin, and a selection agent like G418)[9]
- Amiselimod-P
- Forskolin (to stimulate adenylyl cyclase)
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- 96-well or 384-well assay plates

- Cell Seeding:
  - Culture CHO-S1P1 cells to 80-90% confluency.
  - Seed the cells into 96-well or 384-well plates at a density of approximately 10,000 cells per well and incubate overnight.
- · Compound Preparation and Treatment:
  - Prepare serial dilutions of Amiselimod-P in assay buffer.
  - Prepare a solution of forskolin in assay buffer.

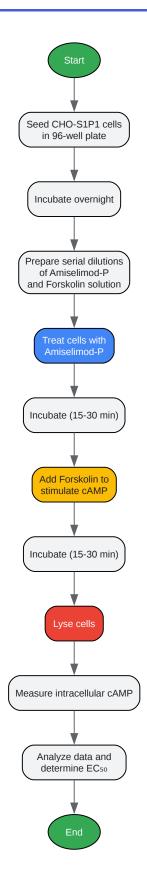
## Methodological & Application





- Aspirate the culture medium from the cells and replace it with assay buffer containing the different concentrations of Amiselimod-P.
- Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Add forskolin to all wells (except for the negative control) to stimulate cAMP production and incubate for a further 15-30 minutes.
- cAMP Measurement:
  - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
  - Measure the intracellular cAMP levels using the chosen detection method.
- Data Analysis:
  - Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of Amiselimod-P.
  - Plot the data and determine the EC<sub>50</sub> value.





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Caption: Workflow for cAMP Measurement Assay.



## **Protocol 3: In Vitro Lymphocyte Chemotaxis Assay**

This protocol is for assessing the effect of Amiselimod on lymphocyte migration towards an S1P gradient, a key process inhibited by the drug.

#### Materials:

- Primary human lymphocytes or a lymphocyte cell line (e.g., Jurkat)
- RPMI 1640 medium with 10% FBS and Penicillin-Streptomycin
- Amiselimod Hydrochloride
- Sphingosine-1-phosphate (S1P)
- Chemotaxis chamber (e.g., Transwell inserts with 5 μm pores)
- Fluorescent dye for cell labeling (e.g., Calcein-AM)

- Cell Preparation:
  - Isolate primary lymphocytes from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).[10][11]
  - Culture the lymphocytes in RPMI 1640 supplemented with 10% FBS.
  - For the assay, resuspend the cells in serum-free medium.
- Amiselimod Pre-treatment:
  - Incubate a subset of the lymphocytes with various concentrations of Amiselimod
     Hydrochloride for a defined period (e.g., 1-4 hours) to allow for its conversion to the
     active form and subsequent receptor internalization.
- · Chemotaxis Assay:



- Add serum-free medium containing S1P (chemoattractant, e.g., 100 nM) to the lower chamber of the chemotaxis plate.
- Add the pre-treated (and control) lymphocytes to the upper chamber (Transwell insert).
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 2-4 hours.
- · Quantification of Migration:
  - Label the migrated cells in the lower chamber with a fluorescent dye or count them directly using a hemocytometer or an automated cell counter.
  - Alternatively, pre-label the cells with a fluorescent dye before the assay and measure the fluorescence in the lower chamber.
- Data Analysis:
  - Calculate the percentage of migrated cells for each condition relative to the total number of cells added.
  - Compare the migration of Amiselimod-treated cells to the untreated control to determine the inhibitory effect.

## **Protocol 4: Endothelial Cell Permeability Assay**

This protocol is designed to evaluate the effect of Amiselimod-P on the integrity of an endothelial cell monolayer, which is relevant to its role in maintaining vascular barrier function.

#### Materials:

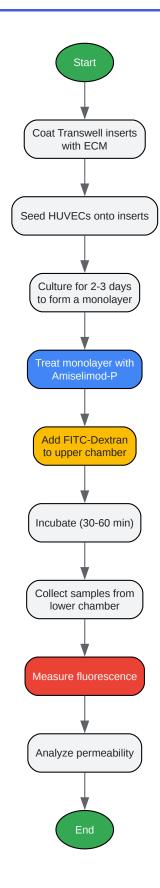
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)[12]
- Amiselimod-P
- FITC-Dextran (high molecular weight, e.g., 70 kDa)
- Transwell inserts with a small pore size (e.g., 0.4 μm)



- 24-well plates
- Fluorescence plate reader

- Cell Seeding and Monolayer Formation:
  - Coat the Transwell inserts with a suitable extracellular matrix component (e.g., gelatin or fibronectin).[13]
  - Seed HUVECs onto the coated inserts at a high density to form a confluent monolayer.
  - Culture the cells for 2-3 days, changing the medium daily, until a tight monolayer is formed.[14]
- Amiselimod-P Treatment:
  - Treat the endothelial monolayer with various concentrations of Amiselimod-P for a specified duration (e.g., 1-24 hours).
- Permeability Measurement:
  - After treatment, add FITC-Dextran to the upper chamber (the insert).
  - Incubate for a defined period (e.g., 30-60 minutes).
  - Collect samples from the lower chamber.
- Analysis:
  - Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
  - An increase in fluorescence in the lower chamber corresponds to increased permeability of the endothelial monolayer.
  - Compare the permeability of Amiselimod-P-treated monolayers to untreated controls.





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Caption: Endothelial Permeability Assay Workflow.



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